

Application Notes and Protocols for Delivering c-di-AMP into Eukaryotic Cells

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Compound of Interest		
Compound Name:	c-di-AMP diammonium	
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Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent modulator of the innate immune system in eukaryotic cells. Upon introduction into the cytoplasm, c-di-AMP is recognized by the sensor STING (Stimulator of Interferon Genes), triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines.[1] This activation of the STING pathway holds significant therapeutic potential for vaccine adjuvants, cancer immunotherapy, and treatment of infectious diseases.

These application notes provide a comprehensive overview of various methods for delivering c-di-AMP into eukaryotic cells. Detailed protocols for key experimental procedures are included to guide researchers in successfully applying these techniques and assessing their outcomes.

Core Signaling Pathway: c-di-AMP and the STING Pathway

The canonical pathway for c-di-AMP-mediated immune activation in eukaryotic cells is initiated by its binding to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates

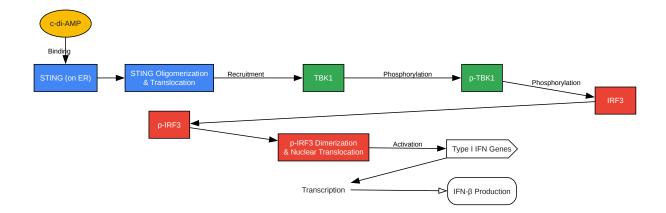


Methodological & Application

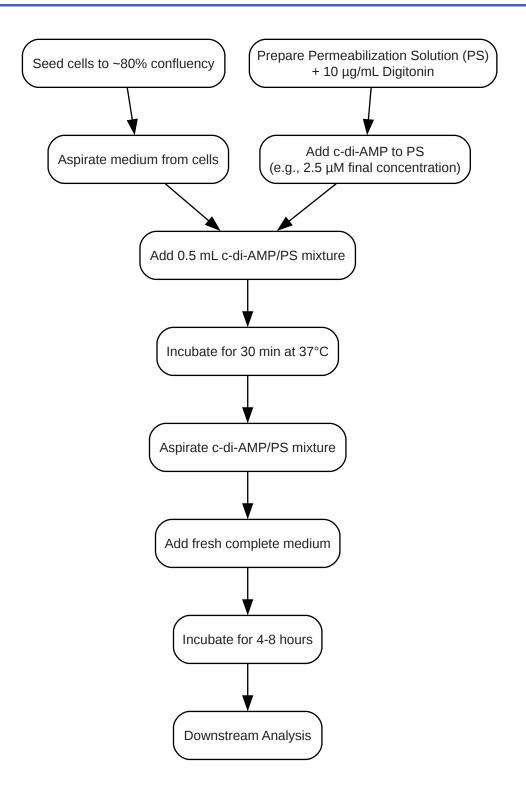
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TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN- β) and other pro-inflammatory genes.

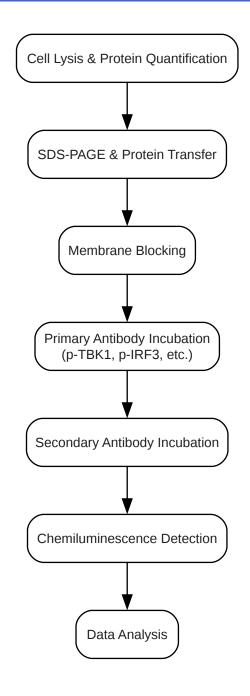












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References



- 1. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection PMC [pmc.ncbi.nlm.nih.gov]
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